
1-Benzyl-4-bromobenzene
Overview
Description
1-Benzyl-4-bromobenzene (C₁₃H₁₁Br, MW 247.135 g/mol) is a brominated aromatic compound featuring a benzyl group (-CH₂C₆H₅) attached to the para position of a bromobenzene ring. Its IUPAC name is (4-bromophenyl)phenylmethane, and it is alternatively referred to as 4-bromodiphenylmethane or p-bromobenzylbenzene. The compound has a CAS registry number of 1159599-97-9 and a purity of 97% in commercial samples . Its structure enables versatile reactivity in cross-coupling and substitution reactions, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. Key spectral identifiers include a ChemSpider ID of 205948 and distinct NMR signals (e.g., δ 3.99 ppm for the benzyl -CH₂ group in CDCl₃) .
Preparation Methods
Direct Bromination of Benzylbenzene
Overview:
The most straightforward preparation method involves the direct bromination of benzylbenzene, where bromine is introduced to the aromatic ring in the presence of a Lewis acid catalyst such as iron bromide (FeBr3). This electrophilic aromatic substitution targets the para position relative to the benzyl group, yielding 1-benzyl-4-bromobenzene predominantly.
Reaction Conditions and Procedure:
- Reagents: Benzylbenzene, bromine (Br2), iron bromide catalyst.
- Solvent: Typically benzene or an inert organic solvent.
- Temperature: Controlled to prevent over-bromination; usually maintained below 60°C.
- Catalyst: Iron bromide facilitates the generation of the bromonium ion for electrophilic attack.
- Duration: Reaction time varies but often around 30-60 minutes with gradual bromine addition.
Mechanism:
The Lewis acid activates bromine, forming a bromonium ion that electrophilically attacks the aromatic ring. The benzyl substituent directs bromination to the para position due to its electron-donating effect.
- Advantages: Simple, direct, and relatively fast.
- Limitations: Possible formation of polybrominated by-products such as 1,4-dibenzylbromobenzene; careful temperature and reagent control is necessary to maximize selectivity and yield.
Yield and Purification:
Typical yields are moderate to high when reaction conditions are optimized. Purification is achieved by fractional distillation and recrystallization if necessary.
Sandmeyer Reaction via Diazotization of 4-Aminobenzylbenzene
Overview:
An alternative preparation method involves the Sandmeyer reaction, which converts a 4-aminobenzylbenzene derivative into the corresponding this compound via diazotization and subsequent substitution with cuprous bromide.
- Synthesis of 4-Aminobenzylbenzene: Reduction of 4-nitrobenzylbenzene or nitration of benzylbenzene followed by reduction.
- Diazotization: Treatment of the amine with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperature (0-5°C) to form the diazonium salt.
- Sandmeyer Substitution: Reaction of the diazonium salt with cuprous bromide (CuBr) to replace the diazonium group with bromine.
- Temperature control is critical during diazotization to maintain the stability of the diazonium salt.
- Cuprous bromide is used in stoichiometric amounts.
- Reaction is typically carried out in aqueous or mixed solvent systems.
- Advantages: High regioselectivity for para substitution; useful for substrates where direct bromination is problematic.
- Limitations: Multi-step process; requires preparation of the amine precursor and careful handling of diazonium salts.
Eco-Friendly Bromination Using Hypobromous Acid In Situ
Overview:
A patented eco-friendly method involves the generation of hypobromous acid (HOBr) in situ by reacting a brominating reagent containing sodium bromide and sodium bromate with a mineral acid (e.g., sulfuric acid) under reflux conditions. This active bromine species then selectively brominates benzylbenzene to yield this compound.
- Brominating Reagent: Contains 35-45% active bromine, with bromide to bromate ratio around 1.8:1 to 2.2:1.
- Mineral Acid: Sulfuric acid, hydrochloric acid, or perchloric acid used to activate brominating reagent.
- Surfactant: Sodium lauryl sulfate improves phase mixing.
- Temperature: Reflux at 50-80°C under atmospheric pressure.
- Phase Transfer Catalyst: Used in small amounts (0.1 to 0.5 g) to enhance mixing and yield.
- Dissolve brominating reagent in water.
- Add benzylbenzene in excess (2-10 mole equivalents per bromine atom).
- Add surfactant and reflux.
- Add mineral acid slowly and stir for 20-48 hours.
- Separate organic layer and extract aqueous layer with organic solvent.
- Avoids use of elemental bromine and solid catalysts.
- Mild reaction conditions.
- High selectivity and yield.
- Environmentally benign with reduced hazardous waste.
Summary Table of Preparation Methods
Method | Key Reagents & Catalysts | Conditions | Advantages | Limitations | Typical Yield |
---|---|---|---|---|---|
Direct Bromination | Benzylbenzene, Br2, FeBr3 | <60°C, controlled addition | Simple, direct | By-products, temperature sensitive | Moderate to High |
Sandmeyer Reaction | 4-Aminobenzylbenzene, NaNO2, CuBr | 0-5°C diazotization, aqueous | High regioselectivity | Multi-step, diazonium handling | High |
Eco-Friendly Hypobromous Acid | NaBr/NaBrO3, H2SO4, surfactant | 50-80°C reflux, aqueous | Mild, eco-friendly, high yield | Requires specific reagents | High |
Research Findings and Notes
- Selectivity: The benzyl group strongly directs bromination to the para position, facilitating selective synthesis of this compound in all methods.
- Temperature Control: Critical in direct bromination to prevent polybromination and maintain yield.
- Catalyst Role: Iron bromide in direct bromination and cuprous bromide in Sandmeyer reaction are essential for activation and substitution efficiency.
- Environmental Impact: The eco-friendly method reduces hazardous reagent use and waste generation, aligning with green chemistry principles.
- Purification: Commonly involves steam distillation, fractional distillation, and recrystallization to separate the desired product from by-products such as dibromobenzenes.
Chemical Reactions Analysis
1-Benzyl-4-bromobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by a nucleophile.
Grignard Reaction: The bromine atom can be converted into a Grignard reagent, which can then react with carbon dioxide to form benzoic acid.
Palladium-Catalyzed Coupling Reactions: This includes reactions such as the Suzuki coupling, where the compound reacts with boronic acids to form biaryl compounds.
Scientific Research Applications
Unfortunately, the provided search results do not offer detailed information specifically on the applications of "1-Benzyl-4-bromobenzene." However, the search results do provide information such as chemical properties, related compounds, and synthesis information that can be useful in deducing potential applications .
Here's what can be gathered from the search results:
This compound: Properties and Characteristics
- Alternative Names : The compound is also known as Benzyl 4-Bromophenyl Ether and 4-Benzyloxybromobenzene .
- Formula : The molecular formula is C13H11BrO, with a molecular weight of 263.13 .
- Physical State : It exists as a solid at 20°C .
- Purity : Can be obtained with a purity of >98.0% (GC) .
- Melting Point : The melting point ranges from 60.0 to 64.0 °C .
- **Solubility:**The search results do not specify information about the compound's solubility.
Potential Applications (Inferred from Related Research)
Based on the information available, here are some potential applications that can be inferred for this compound:
- As a Chemical Intermediate : this compound can serve as a chemical intermediate in synthesizing more complex molecules. The presence of bromine allows for various cross-coupling reactions, such as Suzuki or Grignard reactions, to introduce other functional groups or link it to other aromatic or aliphatic compounds .
- Pharmaceutical Research: The compound may be used in synthesizing pharmaceutical compounds. For instance, the diarylmethanes can be synthesized from benzyl mesylates and aryl halides .
- ្នSynthesis of Complex Molecules : It is used in the synthesis of (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione .
Mechanism of Action
The mechanism of action of 1-Benzyl-4-bromobenzene involves its ability to undergo nucleophilic aromatic substitution reactionsThis intermediate then loses a halide anion, resulting in the substitution product .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physical Properties
Halogen-Substituted Analogues
1-Bromo-4-cyclopentylbenzene (C₁₁H₁₃Br, MW 225.128 g/mol) :
Replacing the benzyl group with a cyclopentyl ring reduces steric bulk and alters electronic properties. This compound exhibits a lower molecular weight (225.128 vs. 247.135) and is used in Suzuki-Miyaura couplings. Its synthesis yield (49%) is comparable to 1-benzyl-4-bromobenzene derivatives in cross-coupling reactions .1-Bromo-4-pentylbenzene (C₁₁H₁₅Br, MW 227.145 g/mol) :
The linear pentyl chain enhances hydrophobicity compared to the planar benzyl group. This derivative is utilized in liquid crystal synthesis, where alkyl chains improve mesophase stability. Its GC-MS data show distinct fragmentation patterns due to the flexible alkyl chain .4-Bromobenzyl Bromide (C₇H₆Br₂, MW 249.93 g/mol) :
Substituting the benzyl group with a bromomethyl group (-CH₂Br) increases electrophilicity, making it more reactive in nucleophilic substitutions (e.g., forming thioethers). However, it is highly corrosive and requires careful handling .
Heteroatom-Containing Derivatives
(4-Benzylphenyl)(tert-butyl)sulfane (C₁₇H₂₀S, MW 256.40 g/mol) :
Synthesized from this compound via photoredox/nickel-catalyzed thioetherification, this compound demonstrates how bromine can be replaced with sulfur. The tert-butyl group increases steric hindrance, reflected in its ¹³C NMR signal at δ 46.0 ppm for the quaternary carbon. Reaction yields (80%) highlight the efficiency of dual-catalysis methods .- 4'-Benzyl-1,1'-biphenyl-4-sulfonamide (C₁₉H₁₇NO₂S, MW 323.41 g/mol): This sulfonamide derivative, synthesized in 57% yield, shows applications in tubulin inhibition for cancer therapy. Its IR spectrum (ν 3271, 3375 cm⁻¹) confirms sulfonamide N-H stretches, absent in the parent compound .
Ether and Phenoxy Analogues
- 4-Bromophenyl Phenyl Ether (C₁₂H₉BrO, MW 265.10 g/mol): Replacing the benzyl group with a phenoxy group introduces electron-donating effects, altering reactivity in electrophilic substitutions. This compound is a priority pollutant under the Clean Water Act due to its environmental persistence .
1-Benzyloxy-2-bromo-4-t-butylbenzene (C₁₇H₁₉BrO₂, MW 343.24 g/mol) :
The t-butyl group enhances steric protection of the ether linkage, improving thermal stability. Its CAS (52458-11-4) and MDL (MFCD21609718) identifiers distinguish it from simpler benzyl-bromobenzene derivatives .
Structural and Spectral Comparisons
Biological Activity
1-Benzyl-4-bromobenzene (CAS Number: 2116-36-1) is an organic compound that features a bromine atom attached to a benzyl group, making it a member of the bromobenzene family. Its molecular formula is CHBr, and it has a molecular weight of 247.130 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and toxicology, due to its potential biological activities.
- Molecular Weight : 247.130 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 315.4 ± 11.0 °C at 760 mmHg
- Flash Point : 143.5 ± 13.7 °C
Antimicrobial Activity
Research indicates that brominated compounds, including this compound, exhibit antimicrobial properties. A study highlighted the effectiveness of various brominated aromatic compounds against specific bacterial strains, suggesting that the presence of bromine enhances biological activity through mechanisms such as membrane disruption and enzyme inhibition .
Cytotoxicity and Toxicological Profile
The cytotoxic effects of brominated compounds have been documented in several studies. For instance, exposure to bromobenzene derivatives has shown to induce liver damage in animal models, characterized by necrosis and cytomegaly . The following table summarizes key findings related to the cytotoxicity of this compound:
Study | Model Organism | Dose | Observed Effects |
---|---|---|---|
F344/N Rats | Varies | Liver necrosis and cytomegaly | |
B6C3F1 Mice | Varies | Increased liver enzyme levels |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound may act as a substrate for cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause cellular damage . Additionally, its structure allows for potential interactions with neurotransmitter receptors, which could explain some psychoactive effects observed in related compounds .
Case Studies
A notable case study involved the assessment of the hepatotoxic effects of brominated compounds, including this compound, in laboratory settings. The study administered varying doses to F344/N rats over a period of 90 days, revealing significant incidences of liver lesions and elevated serum liver enzyme levels in treated groups compared to controls . This underscores the importance of understanding the dose-response relationship in evaluating the safety and efficacy of such compounds.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1-Benzyl-4-bromobenzene, and how do they influence experimental design?
- Molecular formula : C₁₃H₁₁Br (MW: 247.13 g/mol) .
- Key properties : High lipophilicity (logP ~4.2) due to the benzyl and bromine groups, influencing solubility in organic solvents (e.g., DCM, THF) over aqueous systems. This necessitates solvent optimization for reactions or biological assays.
- Safety considerations : Handle under inert conditions (N₂/Ar) due to potential light/oxygen sensitivity. Use PPE and fume hoods to mitigate toxicity risks, as brominated aromatics may release HBr under thermal stress .
Q. What synthetic routes are available for this compound, and what are their limitations?
- Common methods :
- Ullmann coupling : Bromobenzene + benzyl Grignard reagent (yields ~60–70%, requires Pd catalysis) .
- Nucleophilic aromatic substitution : 4-Bromonitrobenzene + benzylamine under reducing conditions (lower yields due to competing reduction of nitro groups) .
Q. How can this compound be characterized spectroscopically?
- ¹H NMR : Aromatic protons appear as a multiplet at δ 7.2–7.5 ppm; benzyl CH₂ as a singlet at δ 4.8 ppm.
- ¹³C NMR : Benzyl carbon at δ 70 ppm; brominated aromatic carbons at δ 120–130 ppm .
- MS (EI) : Molecular ion peak at m/z 247 (M⁺), with characteristic fragments at m/z 170 (loss of C₆H₅CH₂) and m/z 91 (tropylium ion) .
Advanced Research Questions
Q. How does steric hindrance from the benzyl group affect regioselectivity in cross-coupling reactions?
- Mechanistic insight : The benzyl group at the para position creates steric bulk, favoring Suzuki-Miyaura couplings at the less hindered ortho position of the bromine. DFT studies suggest a 15–20% energy barrier increase for para-substituted analogs .
- Experimental validation : Compare coupling rates with Pd(PPh₃)₄ vs. bulky ligands like XPhos to optimize yields .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Case example : Discrepancies in NOE (Nuclear Overhauser Effect) data for ortho-substituted derivatives may arise from conformational flexibility. Use variable-temperature NMR or X-ray crystallography to confirm spatial arrangements .
- Validation protocol : Cross-reference HPLC purity (>98%) with HRMS and elemental analysis to rule out impurities .
Q. How can computational methods predict the reactivity of this compound in C–H functionalization?
- DFT/MD approaches : Calculate Fukui indices to identify electrophilic sites; the bromine atom directs electrophilic substitution to the meta position.
- Application : Predict optimal conditions for photoredox catalysis (e.g., Ir(ppy)₃, blue light) to achieve C–H arylation .
Q. Methodological Guidance
Q. What protocols ensure safe handling and disposal of this compound?
- Storage : In amber vials under N₂ at –20°C to prevent degradation.
- Waste management : Quench residual bromine with Na₂SO₃ before disposal; comply with EPA guidelines for halogenated waste .
Q. How to design dose-response studies for evaluating the compound’s bioactivity?
Properties
IUPAC Name |
1-benzyl-4-bromobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEOYCMCJMLRSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284607 | |
Record name | 1-benzyl-4-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2116-36-1 | |
Record name | 2116-36-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-benzyl-4-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2116-36-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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